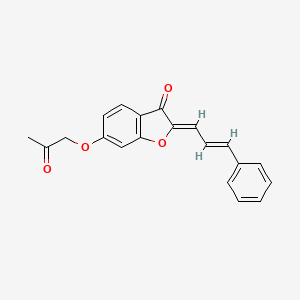

(Z)-6-(2-oxopropoxy)-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one

Description

(Z)-6-(2-oxopropoxy)-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a (Z)-configured benzylidene group at position 2 and a 2-oxopropoxy substituent at position 5. The compound’s structure combines a benzofuran core with an α,β-unsaturated ketone system (allylidene) and a propanoyloxy side chain, which may confer unique electronic and steric properties. The 2-oxopropoxy group likely requires post-condensation functionalization, such as Williamson ether synthesis, to introduce the oxoalkyl chain.

Properties

IUPAC Name |

(2Z)-6-(2-oxopropoxy)-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c1-14(21)13-23-16-10-11-17-19(12-16)24-18(20(17)22)9-5-8-15-6-3-2-4-7-15/h2-12H,13H2,1H3/b8-5+,18-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOMMKNEPWNUQK-WCTLISOUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-6-(2-oxopropoxy)-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzofuran Core: Starting from a suitable phenol derivative, the benzofuran core can be synthesized through cyclization reactions.

Introduction of the Oxopropoxy Group: The oxopropoxy group can be introduced via esterification or etherification reactions using appropriate reagents such as propionic anhydride or propionyl chloride.

Addition of the Phenylallylidene Moiety: The final step involves the condensation of the benzofuran derivative with a phenylallylidene precursor under basic or acidic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylallylidene moiety, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions can target the oxopropoxy group or the phenylallylidene double bond, resulting in alcohols or reduced alkenes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents like halogens, nitrating agents, or sulfonating agents are typically employed under acidic or basic conditions.

Major Products:

Oxidation Products: Epoxides, ketones, or carboxylic acids.

Reduction Products: Alcohols or alkanes.

Substitution Products: Halogenated, nitrated, or sulfonated benzofuran derivatives.

Chemistry:

Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

Catalysis: It may be used as a ligand in catalytic reactions due to its unique structure.

Biology and Medicine:

Pharmacological Studies:

Biological Probes: Used in studies to understand biological pathways and interactions.

Industry:

Material Science: Potential use in the development of new materials with specific electronic or optical properties.

Agriculture: Possible applications as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-6-(2-oxopropoxy)-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylallylidene moiety could be involved in π-π interactions or hydrogen bonding, while the oxopropoxy group might participate in covalent bonding or electrostatic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (Z)-6-(2-oxopropoxy)-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one can be contextualized by comparing it to benzofuran-3(2H)-one derivatives with varying substituents. Below is a systematic analysis:

Table 1: Structural and Functional Comparison of Benzofuran-3(2H)-one Derivatives

Key Observations

Substituent Effects on Reactivity and Yield Compounds with electron-donating groups (e.g., methoxy in 6w) exhibit higher synthetic yields (93.5%) compared to those with hydroxyl groups (6x, 25.7%) . The target compound’s 2-oxopropoxy group, an electron-withdrawing substituent, may reduce reactivity during synthesis but enhance stability.

Biological Activity Correlations Antiviral Activity: The 2,5-dimethoxybenzylidene derivative (CID: 1804018) demonstrated anti-Marburg virus activity (PC3 = 8.74%) due to interactions with viral nucleoprotein (NP) . Enzyme Inhibition: Amino-substituted derivatives (e.g., 66) showed tyrosinase inhibition, while methoxy/hydroxy variants (6v–6y) lack explicit bioactivity data . The target compound’s 2-oxopropoxy group could modulate solubility, affecting its pharmacokinetic profile.

Physical Properties

- Melting points correlate with substituent polarity: hydroxyl-rich 6x (261°C) > methoxy-rich 6w (219°C) . The target compound’s oxopropoxy group, being less polar than hydroxyl but more polar than methoxy, may result in an intermediate melting point.

Biological Activity

(Z)-6-(2-oxopropoxy)-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C18H17O4. The structure features a benzofuran core with substituents that enhance its biological profile. The presence of the oxopropoxy group and the phenylallylidene moiety are critical for its activity.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of benzofuran derivatives, including this compound. Research indicates that compounds within this class can induce apoptosis in various cancer cell lines, including breast, liver, and lung cancers.

- Cell Line Studies :

- The compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells, with IC50 values suggesting effective inhibition of cell proliferation.

- A study reported that modifications in the benzofuran structure could enhance cytotoxic effects by increasing reactive oxygen species (ROS) generation and apoptosis induction .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| HepG2 | 30 | ROS generation |

| A549 | 20 | Cell cycle arrest |

Anti-inflammatory Activity

The anti-inflammatory properties of benzofuran derivatives are well-documented. The compound has been shown to significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

- Mechanism : It inhibits NF-kB signaling pathways, which are crucial in mediating inflammatory responses. This inhibition leads to decreased expression of inflammatory markers .

| Cytokine | Reduction (%) |

|---|---|

| TNF-alpha | 93.8 |

| IL-1 | 98 |

| IL-6 | 71 |

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various pathogens.

- Antibacterial Studies :

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Bacillus subtilis | 40 |

- Antifungal Studies :

Case Studies

Several case studies have documented the therapeutic applications of benzofuran derivatives similar to this compound:

- Study on Anti-cancer Effects : A recent study synthesized a series of benzofuran derivatives and evaluated their anticancer activities against multiple cell lines, concluding that structural modifications significantly influenced their efficacy .

- Evaluation of Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of similar compounds, demonstrating substantial reductions in inflammatory markers in animal models .

Scientific Research Applications

Biological Activities

Benzofuran derivatives, including (Z)-6-(2-oxopropoxy)-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one, are known for their significant biological activities:

- Anti-inflammatory Effects : Research indicates that benzofuran derivatives exhibit strong anti-inflammatory properties. Studies have shown that these compounds can effectively reduce levels of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukins (IL-1, IL-8) by substantial percentages, demonstrating their potential in managing chronic inflammatory disorders .

- Antioxidant Activity : The antioxidant properties of benzofuran compounds have been highlighted in various studies, where they showed the ability to scavenge free radicals and protect against oxidative stress-related damage.

- Cytotoxicity Against Cancer Cells : Several derivatives have shown promising cytotoxic effects against different cancer cell lines, suggesting their potential as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells while sparing normal cells .

- Neuroprotective Effects : Some studies have indicated that benzofuran derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer’s due to their ability to inhibit neuroinflammation and oxidative stress .

Synthetic Applications

The synthesis of this compound can be achieved through various methods involving condensation reactions. Notably, solventless condensation techniques using clay catalysts have been reported to enhance yield and reduce environmental impact . This method exemplifies the growing trend towards green chemistry practices in synthetic organic chemistry.

Case Studies and Research Findings

- Anti-inflammatory Mechanism : A study demonstrated that a related benzofuran derivative significantly inhibited NF-kB activity in macrophage cells, leading to reduced expression of inflammatory mediators . This finding supports the potential use of such compounds in developing anti-inflammatory drugs.

- Cytotoxicity Profiles : Another research project focused on evaluating the cytotoxic effects of various benzofuran derivatives against human cancer cell lines. The results indicated that specific structural modifications could enhance cytotoxicity while minimizing toxicity to normal cells .

- Neuroprotective Studies : In a recent investigation, benzofuran derivatives were tested for their ability to protect neuronal cells from oxidative stress-induced damage. The compounds showed a significant reduction in cell death and oxidative markers, suggesting their therapeutic potential in neurodegenerative conditions .

Q & A

Q. What synthetic strategies are effective for preparing (Z)-6-(2-oxopropoxy)-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one?

- Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with a benzofuran core. Key steps include:

- Condensation : Reacting 6-hydroxy-benzofuran-3-one with 2-oxopropanol under basic conditions (e.g., NaOH/ethanol) to introduce the 2-oxopropoxy group .

- Knoevenagel Reaction : Forming the (E)-3-phenylallylidene moiety via condensation of the benzofuran intermediate with cinnamaldehyde derivatives under acidic or basic catalysis .

- Stereochemical Control : Use of Z-selective catalysts (e.g., chiral amines) or controlled reaction temperatures to ensure the desired (Z)-configuration at the benzylidene position .

Key Analytical Tools : Monitor reaction progress via TLC and confirm final structure using H/C NMR and HRMS .

Q. How can researchers validate the stereochemical configuration of the compound?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration by growing single crystals in solvents like DMSO/EtOH .

- NOESY NMR : Identify spatial proximity of protons (e.g., between the benzofuran oxygen and allylidene group) to confirm (Z)-isomer dominance .

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra for chiral centers .

Q. What standard assays are used to evaluate the compound’s bioactivity?

- Methodological Answer :

- Antioxidant Activity : DPPH/ABTS radical scavenging assays, with IC values calculated using dose-response curves .

- Anticancer Screening : MTT assays on cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .

- Anti-inflammatory Potential : COX-2 inhibition assays via ELISA, supported by molecular docking to verify binding affinity .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be resolved?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability using HPLC-MS to measure plasma concentration-time curves. Low absorption may explain in vivo inefficacy .

- Metabolite Identification : Incubate the compound with liver microsomes to detect inactive metabolites via LC-MS/MS .

- Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance solubility and half-life .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding stability with proteins (e.g., COX-2) over 100 ns trajectories using GROMACS .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzylidene ring) with IC values using Random Forest algorithms .

- Free Energy Perturbation (FEP) : Calculate binding free energy changes for mutagenesis studies (e.g., Thr373→Ala in target proteins) .

Q. How does the 2-oxopropoxy group influence reactivity in derivatization reactions?

- Methodological Answer :

- Protection/Deprotection Strategies : The ketone in 2-oxopropoxy can be protected as an acetal (e.g., using ethylene glycol/H) during alkylation of the benzofuran core .

- Nucleophilic Attack : React with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols, altering solubility and bioactivity .

- Oxidative Stability : Monitor degradation under HO/UV light via HPLC to assess suitability for long-term storage .

Data Contradiction Analysis

Q. Why do structural analogs show variable anticancer activity despite similar core structures?

- Resolution Strategy :

- Electrostatic Potential Maps : Compare charge distribution (e.g., via DFT calculations) to identify regions affecting DNA intercalation .

- Cytotoxicity Profiling : Test analogs on resistant vs. sensitive cell lines (e.g., NCI/ADR-RES) to pinpoint substituent-specific efflux pump interactions .

- Transcriptomic Analysis : Use RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators) post-treatment with active vs. inactive analogs .

Structural and Mechanistic Insights

Q. What spectroscopic techniques resolve tautomerism in the benzofuran-3(2H)-one core?

- Methodological Answer :

- C NMR : Detect carbonyl (C=O) shifts at ~190 ppm, confirming the lactone form over enol tautomers .

- IR Spectroscopy : Identify O–H stretches (3200–3600 cm) to rule out enolization in non-polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.